N-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-4-(3-bromophenyl)-1,3-thiazole-2-carboxamide
Description
N-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-4-(3-bromophenyl)-1,3-thiazole-2-carboxamide is a synthetic heterocyclic compound featuring a chromen-4-one core fused with a thiazole carboxamide scaffold. The molecule contains two bromine substituents: one at the 7-position of the chromen ring and another on the 3-position of the phenyl group attached to the thiazole. The (E)-configured methylideneamino linker bridges the chromen and thiazole moieties, contributing to its planar conformation.
Properties
Molecular Formula |
C20H11Br2N3O3S |
|---|---|
Molecular Weight |
533.2 g/mol |
IUPAC Name |
N-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-4-(3-bromophenyl)-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C20H11Br2N3O3S/c21-13-3-1-2-11(6-13)16-10-29-20(24-16)19(27)25-23-8-12-9-28-17-7-14(22)4-5-15(17)18(12)26/h1-10H,(H,25,27)/b23-8+ |
InChI Key |
JMZDKGKOHZGMIC-LIMNOBDPSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)C(=O)N/N=C/C3=COC4=C(C3=O)C=CC(=C4)Br |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)C(=O)NN=CC3=COC4=C(C3=O)C=CC(=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-4-(3-bromophenyl)-1,3-thiazole-2-carboxamide typically involves multi-step reactions. One common method includes the condensation of 7-bromo-4-oxochromen-3-carbaldehyde with 4-(3-bromophenyl)-1,3-thiazole-2-carboxamide in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-4-(3-bromophenyl)-1,3-thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-4-(3-bromophenyl)-1,3-thiazole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-4-(3-bromophenyl)-1,3-thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer properties.
Comparison with Similar Compounds
Structural Nuances :
- The chromen-4-one core in the target compound distinguishes it from benzothiazole () or triazole-thione () analogs. Chromen-4-one’s conjugated system may enhance UV absorption and stability compared to non-aromatic thiazolidinones .
- The dual bromine substituents in the target compound likely increase molecular weight and lipophilicity compared to chloro analogs, affecting solubility and membrane permeability .
Pharmacological and Physicochemical Properties
Table 2: Substituent Effects on Key Properties
Crystallographic and Conformational Analysis
- Compounds in and exhibit planar conformations stabilized by intramolecular hydrogen bonds (N–H···O/S), which are critical for maintaining bioactive conformations . The target compound’s methylideneamino linker likely enforces a similar planar geometry, as seen in (E)-configured benzylidene derivatives .
- Software such as SHELX and ORTEP-3 () were used to resolve analog structures, suggesting that the target compound’s crystallography would require similar refinement protocols .
Biological Activity
N-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-4-(3-bromophenyl)-1,3-thiazole-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring, brominated chromenone moiety, and an amine linkage. Its molecular formula is with a molecular weight of approximately 570.3 g/mol. The presence of bromine atoms enhances its biological activity by influencing the compound's electronic properties and interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to N-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-4-(3-bromophenyl)-1,3-thiazole-2-carboxamide exhibit significant anticancer properties.
The proposed mechanism of action involves inhibition of tubulin polymerization, which is crucial for cancer cell division. This inhibition disrupts the mitotic spindle formation, leading to apoptosis in cancer cells.
Case Studies
-
In Vitro Studies :
- A study evaluated the compound's efficacy against various cancer cell lines using the NCI-60 human tumor cell line screening. Results showed an IC50 range from 0.124 μM (Leukemia) to 3.81 μM (Non-Small Cell Lung Cancer) .
- Another research highlighted that structural modifications in similar thiazole derivatives led to enhanced cytotoxicity against breast cancer cells with IC50 values as low as 21 nM .
- Structure-Activity Relationship (SAR) :
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored, particularly against resistant strains of bacteria.
In Vitro Antimicrobial Studies
- Mycobacterium tuberculosis :
- Broad-Spectrum Activity :
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
